molecular formula C5H6N2O3 B12445057 5-oxo-2H-furan-3-ylurea

5-oxo-2H-furan-3-ylurea

Cat. No.: B12445057
M. Wt: 142.11 g/mol
InChI Key: XAHIFKKNNMEBNY-UHFFFAOYSA-N
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Description

5-oxo-2H-furan-3-ylurea is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring with a urea substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2H-furan-3-ylurea typically involves the reaction of furan derivatives with urea or its derivatives. One common method is the cyclization of 3-aminofuran-2-carboxylic acid with isocyanates under mild conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2H-furan-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

5-oxo-2H-furan-3-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-oxo-2H-furan-3-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Another furan derivative with similar reactivity but different functional groups.

    5-Hydroxy-2(5H)-furanone: A hydroxylated furan derivative with distinct chemical properties.

Uniqueness

5-oxo-2H-furan-3-ylurea is unique due to its urea substituent, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other furan derivatives.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

(5-oxo-2H-furan-3-yl)urea

InChI

InChI=1S/C5H6N2O3/c6-5(9)7-3-1-4(8)10-2-3/h1H,2H2,(H3,6,7,9)

InChI Key

XAHIFKKNNMEBNY-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)NC(=O)N

Origin of Product

United States

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